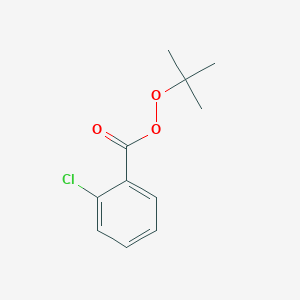
tert-Butyl 2-chlorobenzene-1-carboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-chlorobenzene-1-carboperoxoate: is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). They are widely used in various chemical processes due to their ability to generate free radicals, which are highly reactive species.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chlorobenzene-1-carboperoxoate typically involves the reaction of 2-chlorobenzoic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is often carried out under mild conditions, such as room temperature, to prevent the decomposition of the peroxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-chlorobenzene-1-carboperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced species.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Products may include benzoic acid derivatives.
Reduction: Products may include alcohols or other reduced compounds.
Substitution: Products may include substituted benzene derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-chlorobenzene-1-carboperoxoate is used as a radical initiator in polymerization reactions. It helps in the formation of polymers by generating free radicals that initiate the polymerization process .
Biology and Medicine: In biological research, this compound can be used to study oxidative stress and its effects on cells. It can also be used in the synthesis of pharmaceuticals that require specific oxidation states .
Industry: In the chemical industry, this compound is used in the production of various chemicals, including plastics, resins, and other materials that require controlled polymerization .
Mechanism of Action
The mechanism of action of tert-Butyl 2-chlorobenzene-1-carboperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
tert-Butyl hydroperoxide: Another organic peroxide used as a radical initiator.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness: tert-Butyl 2-chlorobenzene-1-carboperoxoate is unique due to the presence of both the tert-butyl and 2-chlorobenzene groups, which provide specific reactivity and stability characteristics. This makes it suitable for specialized applications in both research and industry .
Properties
CAS No. |
2123-90-2 |
|---|---|
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
tert-butyl 2-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,3)15-14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 |
InChI Key |
JWKRCBAZFRUMSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















